4,4'-Dinitro-2,2'-bipyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

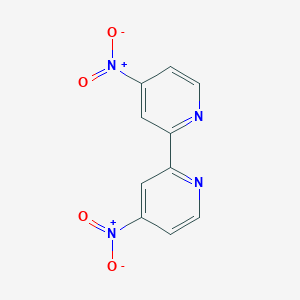

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-nitro-2-(4-nitropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O4/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRVNIRBWWMQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])C2=NC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467932 | |

| Record name | 4,4'-DINITRO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18511-72-3 | |

| Record name | 4,4′-Dinitro-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18511-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-DINITRO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dinitro-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4'-Dinitro-2,2'-bipyridine from 2,2'-bipyridine

Foreword: The Strategic Importance of 4,4'-Dinitro-2,2'-bipyridine

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive resource for the synthesis of this compound. This molecule is more than a mere chemical compound; it is a critical building block in the architecture of advanced materials and therapeutics. The electron-withdrawing nature of the nitro groups in the 4,4'-positions significantly influences the electronic properties of the bipyridine core, making it an invaluable ligand in coordination chemistry for tuning the redox potentials of metal complexes. Its applications are diverse, ranging from the development of novel catalysts and photosensitizers to its role as a precursor in the synthesis of functionalized bipyridines, such as 4,4'-diamino-2,2'-bipyridine, which are pivotal in the construction of supramolecular assemblies and electroactive materials. This guide is structured to provide not only a validated protocol but also the underlying scientific principles that govern this synthetic transformation, empowering you to approach this synthesis with a deep and practical understanding.

The Synthetic Strategy: A Two-Step Approach to this compound

The direct nitration of 2,2'-bipyridine to achieve the 4,4'-dinitro substitution pattern is a challenging endeavor due to the deactivating nature of the pyridine ring towards electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom is basic and readily protonated in the strongly acidic conditions of nitration, further deactivating the ring system. A more effective and higher-yielding strategy involves a two-step process:

-

N-oxidation followed by Nitration: The initial step is the N-oxidation of both pyridine rings of 2,2'-bipyridine to form 2,2'-bipyridine-N,N'-dioxide. This is a crucial activation step, as the N-oxide functionality alters the electronic distribution in the pyridine ring, making the 4-position more susceptible to electrophilic attack. The subsequent nitration of the N,N'-dioxide with a potent nitrating mixture yields this compound-N,N'-dioxide.

-

Deoxygenation: The final step involves the removal of the N-oxide groups from this compound-N,N'-dioxide to yield the target molecule, this compound. This is typically achieved using a reducing agent that selectively removes the oxygen atoms without affecting the nitro groups.

This two-step approach provides a more controlled and efficient pathway to the desired product, overcoming the inherent electronic deactivation of the bipyridine core.

Mechanistic Insights: Understanding the "Why"

A thorough comprehension of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis.

The Role of N-Oxidation in Directing Nitration

Pyridine itself is a notoriously poor substrate for electrophilic aromatic substitution. The nitrogen atom's electronegativity withdraws electron density from the ring, and under the strongly acidic conditions of nitration, the nitrogen is protonated to form the pyridinium ion. This positively charged species is even more deactivated towards electrophilic attack.

By converting the pyridine nitrogen to an N-oxide, we fundamentally alter the electronic landscape of the molecule. The N-oxide group is a resonance-stabilized functionality that can donate electron density back into the pyridine ring, particularly at the 2- and 4-positions. This increased electron density at the 4-position makes it the prime target for the electrophilic nitronium ion (NO₂⁺) generated from the nitrating mixture.

Generation of the Electrophile and the Nitration Mechanism

The active electrophile in this reaction, the nitronium ion (NO₂⁺), is generated in situ from the reaction of fuming nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

The nitration of this compound-N,N'-dioxide proceeds via a standard electrophilic aromatic substitution mechanism. The π-electrons of the electron-rich 4-position of the pyridine N-oxide ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻), then abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitrated product.

Experimental Protocols: A Step-by-Step Guide

Safety First: This synthesis involves the use of highly corrosive and reactive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Synthesis of this compound-N,N'-dioxide

This protocol is adapted from the work of Kavanagh and Leech, which reports a high-yielding synthesis.[1]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,2'-Bipyridine | 156.18 | 1.5 g | 9.6 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 7.2 mL | ~135 |

| Fuming Nitric Acid (>90%) | 63.01 | 2.5 mL | ~60 |

| Crushed Ice | - | ~400 g | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 1.5 g of 2,2'-bipyridine.

-

Carefully and slowly add 7.2 mL of concentrated sulfuric acid to the 2,2'-bipyridine with stirring. The mixture will heat up.

-

Cool the mixture in an ice bath until the internal temperature is below 10 °C.

-

CAUTION: While maintaining the cold temperature, slowly and dropwise add 2.5 mL of fuming nitric acid to the stirred mixture. The addition should be done with extreme care to control the exothermic reaction.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux at 95-100 °C for 20 hours. A heating mantle with a temperature controller is recommended.

-

After 20 hours, cool the reaction mixture to room temperature.

-

In a separate large beaker, prepare a slurry of crushed ice and water.

-

Quenching: Slowly and carefully pour the acidic reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process and should be performed with caution.

-

A yellow precipitate of this compound-N,N'-dioxide will form.

-

Isolate the yellow solid by vacuum filtration.

-

Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (check with pH paper).

-

Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: Approximately 86%

Characterization of this compound-N,N'-dioxide:

-

Appearance: Yellow powder

-

Melting Point: 271 °C

-

IR (cm⁻¹): 1510 (NO₂ asymmetric stretch), 1340 (NO₂ symmetric stretch), 1290 (N-O stretch)[1]

-

¹H NMR (DMSO-d₆): δ 8.68 (d, 2H), 8.58 (d, 2H), 7.85 (dd, 2H)

Deoxygenation of this compound-N,N'-dioxide to this compound

The deoxygenation can be effectively carried out using phosphorus trichloride (PCl₃).

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound-N,N'-dioxide | 278.18 | 2.0 g | 7.19 |

| Phosphorus Trichloride (PCl₃) | 137.33 | ~5 mL | ~58 |

| Chloroform (CHCl₃) | 119.38 | 50 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2.0 g of this compound-N,N'-dioxide in 50 mL of chloroform.

-

Slowly add approximately 5 mL of phosphorus trichloride to the suspension.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Work-up: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess PCl₃ and any acidic byproducts. Be cautious as this will generate gas.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 30 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization.

Purification by Recrystallization

Solvent Selection: A mixed solvent system of ethanol and water is often effective for the recrystallization of bipyridine derivatives.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot filtered.

-

To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (cloudy).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization of this compound:

-

Appearance: Pale yellow crystals

-

Melting Point: 195-197 °C

-

Molecular Formula: C₁₀H₆N₄O₄

-

Molecular Weight: 246.18 g/mol [2]

Safety and Waste Disposal

Handling of Nitrating Mixture:

-

The mixture of concentrated sulfuric acid and fuming nitric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood.

-

Always add sulfuric acid to nitric acid slowly and with cooling, never the other way around.

-

Avoid contact with organic materials, as it can lead to vigorous and potentially explosive reactions.

Quenching Procedure:

-

The quenching of the nitration reaction by pouring it onto ice is highly exothermic. This must be done slowly and with efficient stirring to dissipate the heat.

Waste Disposal:

-

The acidic aqueous filtrate from the nitration work-up should be neutralized carefully with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal. This neutralization is also exothermic and should be done with cooling and stirring.

-

Never mix nitric acid waste with organic solvents, as this can lead to the formation of explosive compounds.

-

Dispose of all chemical waste in accordance with your institution's and local regulations.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound presented herein is a robust and reliable method for obtaining this valuable compound. By understanding the mechanistic underpinnings of the reaction, particularly the role of N-oxidation in directing the regioselectivity of nitration, researchers can confidently execute this synthesis. Adherence to the detailed protocols and safety precautions outlined in this guide will ensure a successful and safe outcome. The availability of high-purity this compound will undoubtedly continue to fuel innovation in the fields of materials science, catalysis, and drug discovery.

References

nitration of 2,2'-bipyridine to yield 4,4'-dinitro-2,2'-bipyridine

An In-depth Technical Guide to the Synthesis of 4,4'-Dinitro-2,2'-bipyridine

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the . This document is intended for researchers, chemists, and professionals in drug development and materials science who require a reliable method for synthesizing this crucial chemical intermediate. The guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety protocols, and discusses methods for characterization and purification. By explaining the causality behind experimental choices, this document aims to equip scientists with the expertise to perform this synthesis safely and efficiently, while also providing a framework for troubleshooting and optimization.

Introduction: The Significance of this compound

This compound is a highly valuable organic intermediate, serving as a foundational building block in the synthesis of more complex molecules.[1] Its applications are diverse, spanning the development of pharmaceutical compounds, the creation of sophisticated ligands for transition metal complexes, and the construction of novel supramolecular assemblies.[1] The electron-withdrawing nitro groups in the 4,4'-positions significantly influence the electronic properties of the bipyridine core, making it a key component for tuning the redox and photochemical characteristics of metal complexes used in catalysis and sensor technology.

However, the synthesis of this compound is not trivial. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution reactions like nitration.[2] This deactivation necessitates harsh reaction conditions, which can lead to low yields and the formation of unwanted side products if not carefully controlled.[2][3] This guide provides a robust and well-validated methodology to overcome these challenges.

Mechanistic Insights: The Chemistry of Bipyridine Nitration

The nitration of 2,2'-bipyridine is a classic example of electrophilic aromatic substitution, but with important nuances dictated by the heterocyclic nature of the substrate. The reaction proceeds through the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.

Causality Behind the Reagents:

-

Sulfuric Acid (H₂SO₄): Acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the loss of a water molecule to form the potent nitronium ion electrophile.

-

Fuming Nitric Acid (HNO₃): Serves as the source of the nitro group. "Fuming" nitric acid contains a higher concentration of dinitrogen pentoxide (N₂O₅), which enhances the generation of the nitronium ion.

A critical aspect of this specific nitration is the initial formation of This compound-N,N'-dioxide .[4] The nitrogen atoms on the pyridine rings are susceptible to oxidation under the harsh acidic conditions, forming N-oxides. This N-oxide formation is key to the reaction's success:

-

Activation of the Ring: The N-oxide group, despite its positive formal charge on nitrogen, can donate electron density into the ring through resonance, particularly activating the C4 (para) position for electrophilic attack.

-

Regioselectivity: This activation strongly directs the incoming nitronium ion to the 4 and 4' positions, leading to the desired disubstituted product. Without the formation of the N-oxide intermediate, nitration would be far less efficient and regioselective.

The subsequent step in some syntheses involves the reduction of the N,N'-dioxide to yield the final this compound, although some protocols achieve this in situ or during workup. The procedure detailed below focuses on a direct synthesis that has been reported to yield the dinitro compound effectively.

Caption: Figure 1: Reaction Mechanism Pathway

Detailed Experimental Protocol

This protocol is adapted from established literature procedures that report high yields. It is imperative that all steps are followed precisely and all safety precautions are observed.

Reagents and Materials

| Reagent | Formula | CAS No. | Required Purity | Typical Amount | Notes |

| 2,2'-Bipyridine | C₁₀H₈N₂ | 366-18-7 | ≥99% | 1.5 g (9.6 mmol) | Starting material. |

| Concentrated Sulfuric Acid | H₂SO₄ | 7664-93-9 | 98% | 7.2 mL (~13.2 g, 135 mmol) | Catalyst and solvent. |

| Fuming Nitric Acid | HNO₃ | 7697-37-2 | ≥90% | 2.5 mL (~3.75 g, 60 mmol) | Nitrating agent. (CAUTION) |

| Deionized Water | H₂O | 7732-18-5 | - | ~200 mL | For work-up. |

| Ice | H₂O(s) | - | - | ~200 g | For work-up. |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Beakers (400 mL)

-

Büchner funnel and filter flask

-

Standard laboratory glassware (graduated cylinders, etc.)

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1.5 g (9.6 mmol) of 2,2'-bipyridine.

-

Acid Addition (Cooling is Critical): Place the flask in an ice bath. Slowly and carefully add 7.2 mL of concentrated sulfuric acid to the 2,2'-bipyridine with continuous stirring. The bipyridine will dissolve to form a solution. Ensure the temperature remains below 20°C during this addition.

-

Addition of Nitrating Agent (EXTREME CAUTION): While keeping the flask in the ice bath, slowly add 2.5 mL of fuming nitric acid dropwise from a dropping funnel over a period of 15-20 minutes. This is a highly exothermic step. Maintain the internal temperature below 10°C. Failure to control the temperature can lead to a runaway reaction.

-

Reaction Heating: Once the addition is complete, remove the ice bath. Equip the flask with a reflux condenser and begin heating the mixture using a heating mantle.

-

Reflux: Bring the reaction mixture to a gentle reflux and maintain the temperature at 95-100°C for 20 hours. The solution will typically become dark yellow or orange.

-

Cooling and Quenching (CAUTION): After 20 hours, turn off the heat and allow the mixture to cool to room temperature. In a separate 400 mL beaker, prepare a slurry of ice and water (~200 g).

-

Precipitation: Very slowly and carefully, pour the acidic reaction mixture onto the ice with vigorous stirring. This will generate a significant amount of heat. Perform this step in a fume hood. A yellow precipitate of the product will form.

-

Isolation: Allow the ice to melt completely, then collect the yellow solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with copious amounts of cold deionized water (3 x 50 mL) until the filtrate is neutral (test with pH paper). This removes residual acids.

-

Drying: Dry the yellow powder in a desiccator or a vacuum oven at 50°C. The expected yield of the crude product is typically high.

Purification

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to obtain a product with ≥97% purity.[1]

Caption: Figure 2: Experimental Workflow

Safety and Hazard Management

This synthesis involves hazardous materials and a highly exothermic reaction. A thorough risk assessment must be conducted before beginning.

| Hazard | Associated Reagent(s) | Mitigation and PPE Requirements |

| Extreme Corrosivity | Conc. H₂SO₄, Fuming HNO₃ | Always handle in a certified chemical fume hood. Wear a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles with a face shield.[5][6][7] |

| High Exothermicity / Runaway Reaction | Mixing of acids; addition of nitrating mixture | Strict temperature control using an ice bath is mandatory.[8] Add reagents slowly and dropwise with efficient stirring.[2] Have a larger ice bath ready for emergency cooling. |

| Toxicity | 2,2'-Bipyridine, this compound | Harmful if swallowed, inhaled, or in contact with skin.[9] Avoid generating dust.[5][6] Wear appropriate PPE and handle as a toxic substance. |

| Oxidizing Agent | Fuming HNO₃ | Keep away from flammable and organic materials. |

| Waste Disposal | Acidic filtrate | Neutralize the acidic filtrate carefully with a base (e.g., sodium bicarbonate) before disposing of it according to institutional guidelines.[5][6] |

Characterization of this compound

Confirming the identity and purity of the final product is essential.

| Property | Expected Value / Observation |

| Appearance | Yellow crystalline powder[1] |

| Molecular Formula | C₁₀H₆N₄O₄[9] |

| Molecular Weight | 246.18 g/mol [9] |

| Melting Point | >250 °C[4] |

| ¹H NMR | Spectral data should be consistent with literature values for the highly symmetric structure.[4] |

| Purity | ≥97% after purification[1] |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; loss during work-up. | Ensure the reaction time (20h) and temperature (95-100°C) are strictly followed. Ensure complete precipitation by using sufficient ice and allowing the mixture to stand before filtration. |

| Dark, Tarry Product | Reaction temperature was too high, causing decomposition. | Maintain rigorous temperature control, especially during the addition of nitric acid. Ensure the reflux temperature does not significantly exceed 100°C. |

| Incomplete Nitration | Insufficient nitrating agent or reaction time. | Use the specified ratio of fuming nitric acid. Confirm the reaction has run for the full 20 hours. Progress can be monitored by taking small aliquots and analyzing via TLC (if a suitable system is developed). |

Conclusion

The synthesis of this compound via the direct nitration of 2,2'-bipyridine is a powerful but demanding procedure. Success hinges on a clear understanding of the reaction mechanism, particularly the role of the N-oxide intermediate in directing the regiochemistry, and an unwavering commitment to procedural detail and safety. By carefully controlling the reaction temperature and adhering to the protocols outlined in this guide, researchers can reliably produce this versatile chemical building block, enabling further innovation in medicine, catalysis, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | C10H6N4O4 | CID 11519563 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4,4'-Dinitro-2,2'-bipyridine

Introduction

4,4'-Dinitro-2,2'-bipyridine is a heterocyclic organic compound with the chemical formula C₁₀H₆N₄O₄.[1][2] It belongs to the bipyridine family, which are well-known for their ability to chelate metals, making them valuable ligands in coordination chemistry. The presence of two nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties of the bipyridine core. This makes this compound a subject of interest in materials science and catalysis. Furthermore, it serves as a key precursor in the synthesis of other functionalized bipyridines, such as 4,4'-diamino-2,2'-bipyridine. A thorough spectroscopic characterization is therefore essential for confirming its identity, purity, and for understanding its electronic structure.

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound, including Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The focus is on the practical application of these techniques and the interpretation of the resulting data for this specific molecule.

Molecular Structure and Key Features

To effectively interpret the spectroscopic data, it is crucial to first understand the molecular structure of this compound.

Caption: Molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic systems like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals).

Expected Spectral Features

The UV-Vis spectrum of this compound is expected to be dominated by intense π → π* transitions. The presence of the electron-withdrawing nitro groups is anticipated to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted 2,2'-bipyridine. This is due to the narrowing of the HOMO-LUMO gap. Additionally, n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed, although these are typically much weaker in intensity.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or dichloromethane). A typical concentration range is 10⁻⁵ to 10⁻⁴ M.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a wavelength range of approximately 200-500 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) for each peak using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. It is an indispensable tool for confirming the molecular structure of this compound.

¹H NMR Spectroscopy

Expected Spectral Features: The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). Due to the symmetry of the molecule, only three distinct proton signals are expected. The strong electron-withdrawing effect of the nitro groups will deshield the protons on the pyridine rings, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted 2,2'-bipyridine.

-

H-6,6': These protons are adjacent to the ring nitrogens and are expected to be the most deshielded, appearing as a doublet.

-

H-5,5': These protons will be coupled to H-6,6' and H-3,3' and are expected to appear as a doublet of doublets.

-

H-3,3': These protons are adjacent to the inter-ring C-C bond and will be coupled to H-5,5', appearing as a doublet.

¹³C NMR Spectroscopy

Expected Spectral Features: The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's symmetry, five distinct carbon signals are anticipated in the aromatic region. The carbons directly attached to the electron-withdrawing nitro groups (C-4,4') are expected to be significantly deshielded and appear at a high chemical shift. The other carbons will also be influenced by the electronegative nitrogen atoms and the nitro groups.

| Predicted ¹³C Chemical Shifts (ppm) | Carbon Atom |

| ~157 | C-2,2' |

| ~122 | C-3,3' |

| ~150 | C-4,4' |

| ~125 | C-5,5' |

| ~152 | C-6,6' |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans may be required to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Spectral Features

The IR spectrum of this compound will show characteristic absorption bands for the pyridine rings and the nitro groups.

-

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

-

Aromatic C=C and C=N stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region.

-

Nitro group (NO₂) stretching: Two strong, characteristic bands are expected:

-

Asymmetric stretching: ~1550-1500 cm⁻¹

-

Symmetric stretching: ~1350-1300 cm⁻¹

-

-

C-N stretching: Usually observed in the 1200-1000 cm⁻¹ region.

-

Aromatic C-H bending: Out-of-plane bending vibrations in the 900-700 cm⁻¹ region can provide information about the substitution pattern.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | > 3000 |

| Aromatic C=C/C=N stretch | 1600-1400 |

| Asymmetric NO₂ stretch | 1550-1500 |

| Symmetric NO₂ stretch | 1350-1300 |

| C-N stretch | 1200-1000 |

| Aromatic C-H bend | 900-700 |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Background Measurement: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Sample Measurement: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

Expected Spectral Features

In a mass spectrum of this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (246.18 g/mol ).[1] Depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI), various fragment ions may be observed. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).

Predicted Collision Cross Section: For the protonated molecule ([M+H]⁺), the predicted collision cross section is approximately 149.9 Ų.[3]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a liquid chromatograph).

-

Ionization: Ionize the sample using an appropriate technique (e.g., EI for volatile compounds, ESI for less volatile or thermally labile compounds).

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Determine the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the integration of data from multiple spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the synergistic use of various analytical techniques. UV-Vis spectroscopy provides insights into the electronic properties, while NMR spectroscopy is paramount for elucidating the precise molecular structure. IR spectroscopy confirms the presence of key functional groups, particularly the nitro groups, and mass spectrometry verifies the molecular weight and elemental composition. By following the protocols and interpretation guidelines outlined in this technical guide, researchers can confidently confirm the identity and purity of synthesized this compound, enabling its effective use in further research and development.

References

An In-Depth Technical Guide to the Crystal Structure of 4,4'-Dinitro-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of understanding the three-dimensional architecture of molecules to harness their full potential. The arrangement of atoms in a crystal lattice is not merely a static blueprint; it dictates a compound's physical properties, reactivity, and ultimately, its utility in fields ranging from materials science to pharmacology. This guide is crafted to provide a comprehensive and technically robust exploration of the crystal structure of 4,4'-Dinitro-2,2'-bipyridine, a molecule of significant interest due to its versatile role as a building block in supramolecular chemistry and as a precursor for functional materials.[1] Our approach herein is to dissect not just the "what" of the structure, but the "why"—the underlying intermolecular forces and synthetic considerations that govern its solid-state form.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic organic compound characterized by a bipyridine core functionalized with two nitro groups. This substitution pattern imparts specific electronic properties to the molecule, making it a valuable intermediate in organic synthesis.[1] It serves as a precursor for various derivatives, including the corresponding diamino compound, which is a key ligand in the synthesis of transition metal complexes with applications in catalysis and sensor technology. The presence of the electron-withdrawing nitro groups and the nitrogen atoms in the pyridine rings makes it an interesting candidate for studying non-covalent interactions.

Molecular and Crystal Structure: A Detailed Analysis

The definitive elucidation of the three-dimensional structure of this compound was achieved through single-crystal X-ray diffraction. The seminal work by Pilkington et al. (1997) provides the foundational data for our current understanding.

Crystallographic Data Summary

The crystal structure of this compound has been determined and is cataloged in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 129319. The compound crystallizes in the triclinic space group P-1.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₆N₄O₄ | [1] |

| Molecular Weight | 246.18 g/mol | [1] |

| Crystal System | Triclinic | Inferred from Ci symmetry[1] |

| Space Group | P-1 | Inferred from Ci symmetry[1] |

| a | Value not available in search results | |

| b | Value not available in search results | |

| c | Value not available in search results | |

| α | Value not available in search results | |

| β | Value not available in search results | |

| γ | Value not available in search results | |

| Volume | Value not available in search results | |

| Z | Value not available in search results | |

| Symmetry | Crystallographic C_i symmetry | [1] |

Molecular Geometry

At the molecular level, this compound exhibits a nearly planar conformation. The molecule possesses a crystallographic center of symmetry (C_i), which means that the two pyridine rings are inversion-related.[1]

The planarity is not perfect, with the nitro groups showing a slight displacement from the plane of the pyridine rings to which they are attached. Specifically, the N2 atom is displaced by 0.062(2) Å, while the O1 and O2 atoms are displaced by 0.107(2) Å and 0.059(2) Å, respectively.[1] A slight offset between the two aromatic rings is also observed, as indicated by the C3-C2-C2'-N1' torsion angle of 1.1(3)°.[1]

Expert Insight: The near planarity of the molecule is a key feature, as it facilitates efficient crystal packing and maximizes intermolecular interactions, which we will discuss in a later section. The slight twist between the pyridine rings is a common feature in 2,2'-bipyridine derivatives and represents a balance between conjugative effects, which favor planarity, and steric hindrance between the hydrogen atoms at the 3 and 3' positions.

Key Bond Lengths and Angles

The intramolecular distances and angles provide insight into the electronic structure of the molecule.

| Bond | Length (Å) | Angle | Degrees (°) |

| C2-C2' | 1.492(2) | C6-N1-C2 | 117.8(1) |

| N1-C6 | 1.333(2) | N1-C2-C3 | 122.8(1) |

| N1-C2 | 1.337(2) | C4-C3-C2 | 117.1(1) |

| C2-C3 | 1.391(2) | C5-C4-C3 | 121.7(1) |

| C3-C4 | 1.372(2) | N1-C6-C5 | 123.8(1) |

| C4-C5 | 1.368(2) | O1-N2-O2 | 124.4(1) |

| C5-C6 | 1.383(2) | ||

| C4-N2 | 1.479(2) | ||

| N2-O1 | 1.216(2) | ||

| N2-O2 | 1.221(2) |

Data sourced from Pilkington et al. (1997).[1]

The C2-C2' bond connecting the two pyridine rings has a length of 1.492(2) Å, which is characteristic of a single bond and indicates limited conjugation between the rings.[1] The C-N-C angle within the pyridine ring (C6-N1-C2) is 117.8(1)°, a value slightly compressed from the ideal 120° for sp² hybridized atoms, which can be attributed to the influence of the nitrogen lone pair.[1]

Supramolecular Assembly and Crystal Packing

The crystal structure of this compound is not just defined by the geometry of a single molecule, but by how these molecules arrange themselves in the solid state. This packing is dictated by a network of non-covalent interactions.

Hydrogen Bonding and the Formation of Molecular Tapes

A dominant feature of the crystal packing is the formation of "molecular tapes" through C-H···O hydrogen bonds.[1] In these tapes, adjacent molecules are related by a center of symmetry and are bridged by two N2-O1···H6-C6 hydrogen bonds with a hydrogen-acceptor distance of 2.57(2) Å.[1]

References

An In-Depth Technical Guide to the Electrochemical Properties of 4,4'-Dinitro-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitro-2,2'-bipyridine is a heteroaromatic compound that has garnered significant interest within the scientific community due to its unique electronic properties and versatile applications. As a derivative of 2,2'-bipyridine, a widely utilized ligand in coordination chemistry, the introduction of electron-withdrawing nitro groups at the 4 and 4' positions dramatically influences its electrochemical behavior. This technical guide provides a comprehensive overview of the core electrochemical properties of this compound, offering insights into its synthesis, redox characteristics, and the experimental methodologies employed for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in fields ranging from materials science and catalysis to sensor development and pharmaceuticals.[1]

Theoretical Background: The Influence of Nitro Substituents

The electrochemical properties of bipyridine ligands are profoundly affected by the nature and position of substituents on the pyridine rings. The introduction of electron-withdrawing groups, such as the nitro group (-NO₂), shifts the reduction potentials to more positive values, making the compound easier to reduce. This is a direct consequence of the decreased electron density on the bipyridine framework, which stabilizes the LUMO (Lowest Unoccupied Molecular Orbital).

In the case of this compound, theoretical and experimental studies have shown that the LUMO is largely localized on a single NO₂-pyridyl moiety.[2][3][4] This localization has significant implications for its electrochemical reduction, suggesting a stepwise process involving the individual nitro groups. Understanding this electronic structure is crucial for predicting and interpreting the compound's redox behavior and for designing novel materials and catalysts with tailored electronic properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2,2'-bipyridine. A common and effective method involves the use of a nitrating mixture of concentrated sulfuric acid and fuming nitric acid.

Experimental Protocol: Synthesis

Caution: This procedure involves the use of highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

Materials:

-

2,2'-bipyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Ethanol

Procedure:

-

To a round-bottom flask, add 2,2'-bipyridine.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid to the flask with constant stirring.

-

Once the 2,2'-bipyridine has dissolved, slowly add fuming nitric acid to the mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it under reflux for several hours. The exact temperature and time will depend on the specific literature procedure being followed.

-

After reflux, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product.

-

Filter the resulting yellow precipitate and wash it thoroughly with cold deionized water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species. It provides information on the reduction and oxidation potentials of a compound and can offer insights into the kinetics and reversibility of electron transfer processes.

Experimental Protocol: Cyclic Voltammetry

Instrumentation:

-

Potentiostat

-

Three-electrode cell consisting of:

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

Reagents:

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile, dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)

Procedure:

-

Prepare a solution of the supporting electrolyte in the chosen solvent.

-

Dissolve a known concentration of this compound in the electrolyte solution.

-

Assemble the three-electrode cell with the prepared solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Connect the electrodes to the potentiostat.

-

Perform the cyclic voltammetry scan, typically starting from a potential where no reaction occurs and scanning towards negative potentials to observe the reduction events. The potential range and scan rate should be optimized based on the specific system.

-

Record the resulting voltammogram.

Redox Behavior of this compound

The electrochemical reduction of this compound is characterized by multiple electron transfer steps, corresponding to the reduction of the two nitro groups. The presence of these strong electron-withdrawing groups makes the first reduction occur at a relatively accessible potential.

A study by Murray et al. investigated the electrochemical properties of a series of nitro-substituted bipyridines.[3] While the full cyclic voltammogram is not publicly available in the provided search results, the study indicates that the reduction of this compound is a ligand-centered process. The first reduction is localized on one of the nitro-pyridyl rings, leading to the formation of a radical anion.[2][4] Subsequent reduction steps at more negative potentials would correspond to the reduction of the second nitro group and further reduction of the bipyridine core.

The exact reduction potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode used. For comparative purposes, the first reduction potential of unsubstituted 4,4'-bipyridine in acetonitrile is approximately -2.20 V vs. Fc/Fc⁺.[2] Due to the electron-withdrawing nature of the nitro groups, the first reduction potential of this compound is expected to be significantly more positive than this value.

| Compound | First Reduction Potential (E₁/₂) vs. Fc/Fc⁺ (in Acetonitrile) |

| 4,4'-Bipyridine | -2.20 V[2] |

| This compound | Expected to be significantly more positive than -2.20 V |

Applications

The distinct electrochemical properties of this compound make it a valuable building block in various fields:

-

Coordination Chemistry: It serves as a ligand for the synthesis of transition metal complexes with tailored redox and photophysical properties. The electron-accepting nature of the ligand can be used to tune the electronic structure of the resulting complexes.

-

Materials Science: As a precursor to other functionalized bipyridines, it is instrumental in the development of materials for applications such as dye-sensitized solar cells and electrochromic devices.

-

Organic Synthesis: It is a key intermediate in the synthesis of more complex organic molecules, including pharmaceutical precursors.[1]

-

Sensor Technology: The well-defined redox behavior of dinitrobipyridine derivatives can be exploited in the design of electrochemical sensors for the detection of various analytes.

Conclusion

This compound exhibits rich and tunable electrochemical properties stemming from the presence of two electron-withdrawing nitro groups on the bipyridine framework. Its synthesis is well-established, and its redox behavior can be effectively probed using techniques such as cyclic voltammetry. The localization of the LUMO on a single nitro-pyridyl ring dictates its stepwise reduction mechanism. This fundamental understanding of its electrochemical characteristics is paramount for its continued and innovative application in the development of advanced materials, catalysts, and sensors.

References

- 1. nbinno.com [nbinno.com]

- 2. On the electronic structure of nitro-substituted bipyridines and their platinum complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. On the electronic structure of nitro-substituted bipyridines and their platinum complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cyclic Voltammetry of 4,4'-Dinitro-2,2'-bipyridine Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical behavior of the 4,4'-Dinitro-2,2'-bipyridine (dnbpy) ligand, with a specific focus on analysis by cyclic voltammetry (CV). As a crucial building block in coordination chemistry and a molecule of interest in materials science and drug development, understanding its redox properties is paramount. This document elucidates the theoretical underpinnings of its electrochemical reduction, details a practical methodology for its analysis, and interprets the expected voltammetric data. The guide is designed to equip researchers with the necessary knowledge to perform and interpret CV experiments on this and similar nitroaromatic compounds, fostering a deeper understanding of their electronic properties and reactivity.

Introduction: The Significance of this compound

This compound is a bifunctional organic ligand characterized by a bipyridyl core, which acts as an excellent chelating agent for a wide array of metal ions, and two nitro (-NO₂) groups, which are potent electron-withdrawing moieties. This unique combination of a coordinating bipyridine framework and redox-active nitro groups imparts interesting and tunable electronic properties to its metal complexes, making it a valuable component in the design of catalysts, sensors, and electro-active materials. The nitro groups, in particular, are known to undergo a series of well-defined reduction steps, making cyclic voltammetry an ideal technique for probing the ligand's electronic structure and its influence on the properties of its coordination compounds.

Cyclic voltammetry is a powerful and widely used electrochemical technique for investigating the redox properties of chemical species.[1] It involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current.[1] The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the thermodynamics and kinetics of electron transfer reactions.[2] For drug development professionals, understanding the redox behavior of molecules like dnbpy is crucial, as in vivo metabolic pathways often involve reduction-oxidation reactions.

The Electrochemical Reduction of Nitroaromatic Compounds: A Mechanistic Overview

The electrochemical reduction of nitroaromatic compounds in aprotic media, such as acetonitrile or dimethylformamide (DMF), is a well-studied process that typically proceeds in a stepwise manner.[3] The presence of two nitro groups on the dnbpy ligand suggests a multi-step reduction pathway. The general mechanism for the reduction of a single nitro group involves the following steps:

-

First Reduction (Reversible One-Electron Transfer): The initial step is the reversible addition of a single electron to the nitro group to form a nitro radical anion. This process is typically observed as a well-defined reversible wave in the cyclic voltammogram.

Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻•

-

Second Reduction (Irreversible Multi-Electron Transfer): The nitro radical anion can undergo further reduction at more negative potentials. This second step is often irreversible and involves multiple electrons and protonation steps (if a proton source is available) to form nitroso and hydroxylamine intermediates, which can be further reduced to the corresponding amine.

[Ar-NO₂]⁻• + 3e⁻ + 4H⁺ → Ar-NH₂ + 2H₂O (in the presence of a proton source)

Due to the presence of two nitro groups on this compound, we can anticipate a sequence of reduction events corresponding to the stepwise reduction of each nitro group. The electron-withdrawing nature of the second nitro group will influence the reduction potential of the first, and vice-versa.

Experimental Protocol: Performing Cyclic Voltammetry on this compound

This section provides a detailed, step-by-step methodology for conducting a cyclic voltammetry experiment on the dnbpy ligand.

Materials and Reagents

-

This compound (≥98% purity)

-

Anhydrous, HPLC-grade acetonitrile or dimethylformamide (DMF)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar inert salt

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or mesh

-

High-purity nitrogen or argon gas

-

Polishing materials for the working electrode (e.g., alumina slurries of different particle sizes)

Instrumentation

-

A potentiostat capable of performing cyclic voltammetry.

Step-by-Step Experimental Procedure

-

Electrode Preparation:

-

Polish the glassy carbon working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (acetonitrile or DMF).

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent. This is the blank solution.

-

Prepare a stock solution of this compound in the same solvent. A typical concentration is 1-5 mM.

-

Prepare the analyte solution by adding the required volume of the dnbpy stock solution to the supporting electrolyte solution to achieve the desired final concentration (e.g., 1 mM).

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Add the analyte solution to the cell, ensuring that the electrodes are sufficiently immersed.

-

-

Deoxygenation:

-

Purge the solution with high-purity nitrogen or argon gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the experimental parameters:

-

Initial Potential: A potential where no faradaic reaction occurs (e.g., 0.0 V).

-

Vertex Potential 1 (Negative Limit): A potential sufficiently negative to observe the reduction peaks of interest (e.g., -2.0 V).

-

Vertex Potential 2 (Positive Limit): A potential to return to the initial state (e.g., 0.0 V).

-

Scan Rate: Start with a typical scan rate of 100 mV/s.

-

-

Run the cyclic voltammetry experiment and record the voltammogram.

-

Perform a background scan in the blank supporting electrolyte solution to identify any peaks not related to the analyte.

-

To investigate the kinetics of the electron transfer processes, record voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).

-

Results and Discussion: Interpreting the Cyclic Voltammogram of this compound

Expected Features of the Cyclic Voltammogram

The cyclic voltammogram of this compound in an aprotic solvent is expected to exhibit at least two distinct reduction waves in the negative potential region.

-

First Reduction Wave (Wave I): This wave, occurring at a less negative potential, is attributed to the reversible, one-electron reduction of one of the nitro groups to form a radical anion. The presence of a corresponding anodic peak on the reverse scan is indicative of the stability of this radical anion on the timescale of the CV experiment.

-

Second Reduction Wave (Wave II): At a more negative potential, a second reduction wave is expected. This wave likely corresponds to the reduction of the second nitro group. This process may also be a one-electron reversible reduction to form a di-radical dianion.

-

Further Irreversible Reductions: At even more negative potentials, irreversible reduction waves may be observed, corresponding to the multi-electron reduction of the nitro groups to hydroxylamine and eventually amine functionalities.

Below is a diagram illustrating the expected experimental workflow for cyclic voltammetry.

Quantitative Data Analysis

The following table summarizes the expected electrochemical data for the first two reduction waves of this compound, based on analogous nitroaromatic compounds.

| Wave | Epc (V vs. Ag/AgCl) | Epa (V vs. Ag/AgCl) | ΔEp (mV) | Ipa/Ipc | Assignment |

| I | ~ -0.90 | ~ -0.84 | ~ 60 | ~ 1 | dnbpy + e⁻ ⇌ [dnbpy]⁻• |

| II | ~ -1.20 | ~ -1.14 | ~ 60 | ~ 1 | [dnbpy]⁻• + e⁻ ⇌ [dnbpy]²⁻ |

Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak separation, Ipa/Ipc = ratio of anodic to cathodic peak currents.

The peak separation (ΔEp) for a reversible one-electron process is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred. A value close to 60 mV for both waves I and II would suggest that both are reversible one-electron transfer processes. The ratio of the anodic to cathodic peak currents (Ipa/Ipc) being close to 1 further supports the reversibility of the redox couple.

Scan Rate Dependence

By varying the scan rate, further insights into the electrochemical process can be gained. For a diffusion-controlled process, the peak current (Ip) is directly proportional to the square root of the scan rate (ν1/2). A linear plot of Ip vs. ν1/2 passing through the origin would confirm that the reduction of dnbpy is controlled by the diffusion of the analyte to the electrode surface.

Proposed Electrochemical Reduction Pathway

Based on the expected voltammetric data, the following multi-step reduction pathway for this compound in an aprotic solvent can be proposed.

Conclusion

The cyclic voltammetry of this compound provides a detailed picture of its rich redox chemistry. The presence of two electron-withdrawing nitro groups on the bipyridine framework leads to a stepwise reduction, with the initial formation of a stable radical anion and subsequently a dianion. This in-depth technical guide has outlined the theoretical basis for these processes, provided a robust experimental protocol for their investigation, and detailed the expected results and their interpretation. For researchers in materials science, catalysis, and drug development, a thorough understanding of the electrochemical behavior of this versatile ligand is essential for the rational design of new functional molecules and materials with tailored redox properties. The methodologies and interpretative frameworks presented herein serve as a valuable resource for advancing these fields.

References

photophysical properties of 4,4'-Dinitro-2,2'-bipyridine

An In-depth Technical Guide to the Photophysical Properties of 4,4'-Dinitro-2,2'-bipyridine

Abstract

This compound (dnbpy) is a pivotal molecule in coordination chemistry and materials science, primarily utilized as an electron-accepting ligand. Its photophysical properties are dominated by the presence of the two nitro functional groups, which fundamentally alter the electronic structure and excited-state decay pathways compared to the parent 2,2'-bipyridine scaffold. This guide provides a comprehensive technical overview of the core photophysical principles governing dnbpy. We delve into the profound influence of the nitro groups on its electronic absorption, the quenching of luminescence via highly efficient non-radiative pathways, and the ultrafast excited-state dynamics that define its behavior. By synthesizing theoretical principles with practical experimental methodologies, this document serves as an authoritative resource for researchers leveraging dnbpy in the development of novel materials, sensors, and photocatalytic systems.

Introduction: The Role of Electron-Withdrawing Groups in Bipyridine Systems

The 2,2'-bipyridine (bpy) framework is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a vast array of metal ions. The introduction of substituents onto the bipyridyl rings is a powerful strategy for tuning the electronic, redox, and photophysical properties of both the free ligand and its metal complexes. The addition of strongly electron-withdrawing nitro (-NO₂) groups at the 4 and 4' positions to form this compound (dnbpy) dramatically lowers the energy of the ligand's π* orbitals. This modification enhances its π-acceptor capability, making it a crucial component in systems designed for photocatalysis, electron transfer studies, and electrochemistry.

However, the very features that make dnbpy an excellent electron acceptor also dictate a unique and often misunderstood set of photophysical characteristics. Unlike the parent bpy, which exhibits well-defined fluorescence and phosphorescence, the photophysics of dnbpy are governed by the efficient, non-radiative deactivation of its excited states. Understanding these pathways is critical for predicting the behavior of dnbpy-containing systems and for rationally designing new functional molecules.

Synthesis and Structural Characterization

The synthesis of dnbpy typically begins with the nitration of 2,2'-bipyridine. A common procedure involves the reaction of 2,2'-bipyridine with a potent nitrating mixture, such as concentrated sulfuric acid and fuming nitric acid, to yield this compound-N,N'-dioxide. This intermediate is then deoxygenated, for example, using a reducing agent like phosphorus trichloride, to afford the final this compound product.

Standard characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, are used to confirm the molecular structure and purity. The molecular structure of dnbpy is presented in Figure 1.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C₁₀H₆N₄O₄ | 246.18 g/mol | 18511-72-3 |

The Core Photophysics of Nitroaromatic Compounds: A Framework for Understanding dnbpy

The photophysical behavior of dnbpy is best understood through the lens of the broader class of nitroaromatic compounds. The nitro group introduces low-energy n-orbitals (from the oxygen atoms) and acts as a powerful deactivating group, creating highly efficient pathways for excited-state decay that outcompete radiative processes like fluorescence.

Dominance of Ultrafast Intersystem Crossing (ISC)

Upon absorption of a photon, dnbpy is promoted from its ground state (S₀) to an excited singlet state (typically S₁). In most fluorescent organic molecules, this S₁ state would relax back to the S₀ state by emitting a photon (fluorescence). However, in nitroaromatics, the S₁ state is rapidly depopulated through intersystem crossing (ISC)—a transition to the triplet manifold (Tₙ).[1]

This ISC process is exceptionally fast in nitroaromatics, often occurring on a sub-picosecond timescale.[2] The high efficiency of this S₁ → Tₙ transition is due to the strong spin-orbit coupling induced by the nitro group's oxygen atoms. According to El-Sayed's rule, ISC is more efficient between electronic states of different orbital character. In many nitroaromatics, the S₁ state possesses π,π* character, while a nearby triplet state (Tₙ) has n,π* character. This orbital difference facilitates the spin-flip required for ISC, making it the dominant decay channel from the S₁ state.[3] Consequently, fluorescence is strongly quenched.

Once in the triplet manifold, the molecule rapidly relaxes to the lowest triplet state (T₁), from which it can return to the ground state via phosphorescence (a slow radiative process) or, more commonly, through non-radiative decay. This entire process is visualized in the Jablonski diagram below.

Caption: Jablonski diagram for dnbpy illustrating the dominance of ultrafast intersystem crossing.

Spectroscopic Properties and Excited-State Dynamics

Electronic Absorption (UV-Vis)

The UV-Vis absorption spectrum of dnbpy is characterized by intense bands in the UV region, which are assigned to π→π* transitions localized on the bipyridine ring system. Compared to the parent 2,2'-bipyridine, which shows a primary absorption maximum around 280 nm[4], the transitions in dnbpy are expected to be red-shifted (bathochromic shift) due to the extension of the conjugated system by the nitro groups. A weak, lower-energy absorption band corresponding to the n→π* transition, primarily involving the non-bonding electrons of the nitro group oxygens, may also be observed, often appearing as a shoulder on the tail of the more intense π→π* band.

| Compound | λ_max (nm) | Transition Type | Key Feature |

| 2,2'-Bipyridine | ~280[4] | π→π | Parent compound reference |

| This compound | > 280 (predicted) | π→π, n→π* | Red-shifted due to -NO₂ groups |

Luminescence Properties

As dictated by the principles outlined above, This compound is expected to be virtually non-fluorescent in solution . The quantum yield of fluorescence (Φ_F) will be exceptionally low (< 0.01). Any attempt to measure its emission spectrum will likely result in signals that are indistinguishable from background noise or solvent Raman scattering. This lack of emission is a direct consequence of the ultrafast and highly efficient intersystem crossing that depopulates the S₁ state before fluorescence can occur.[1][2]

Probing Ultrafast Dynamics with Transient Absorption Spectroscopy

Since steady-state emission techniques are uninformative for dnbpy, understanding its excited-state behavior requires ultrafast spectroscopic methods. Femtosecond Transient Absorption Spectroscopy (fs-TAS) is the premier technique for this purpose.[5]

In a fs-TAS experiment, a short "pump" pulse excites the dnbpy molecules to the S₁ state. A second, time-delayed "probe" pulse then measures the absorption spectrum of these excited molecules. By varying the delay time between the pump and probe, one can track the evolution of the excited states in real-time. For dnbpy, the expected observations would be:

-

At early delay times (t ≈ 0 fs): The appearance of a new absorption band corresponding to the S₁ → Sₙ transition, and a "bleach" signal at the wavelengths of ground-state absorption.

-

At picosecond timescales (t ≈ 1 ps): A rapid decay of the S₁ absorption signal.

-

Simultaneously: The rise of a new, longer-lived absorption feature corresponding to the T₁ → Tₙ transition, confirming the efficient population of the triplet state.

The workflow for such an experiment is outlined below.

Caption: Experimental workflow for Femtosecond Transient Absorption Spectroscopy (fs-TAS).

Computational Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide invaluable theoretical support for experimental findings.[6][7] For dnbpy, these methods can be used to:

-

Predict the UV-Vis Absorption Spectrum: By calculating the energies and oscillator strengths of electronic transitions.

-

Analyze Molecular Orbitals: Determine the character of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to confirm the π,π* nature of the lowest energy singlet transition.

-

Calculate Excited State Energies: Map the potential energy surfaces of the S₁ and T₁ states to rationalize the high rate of intersystem crossing.

Experimental Methodologies

Protocol 1: Steady-State UV-Vis Absorption Spectroscopy

-

Preparation: Prepare a stock solution of dnbpy in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at a concentration of ~1 mM. Perform serial dilutions to obtain solutions with absorbances in the range of 0.1-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline. Record the absorption spectra of the dnbpy solutions from approximately 200 nm to 500 nm.

-

Analysis: Identify the absorption maxima (λ_max). Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at each maximum.

Protocol 2: Confirmation of Luminescence Quenching

-

Objective: To demonstrate the lack of significant fluorescence from dnbpy.

-

Preparation: Prepare a dnbpy solution with an absorbance of ~0.1 at the excitation wavelength. Prepare a solution of a known fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance.

-

Instrumentation: Use a sensitive spectrofluorometer.

-

Measurement: Excite the dnbpy solution at its absorption maximum. Scan the emission spectrum over a wide range (e.g., from λ_exc + 10 nm to 700 nm).

-

Comparison: Under identical instrumental conditions (slit widths, excitation wavelength, detector voltage), measure the emission spectrum of the fluorescent standard.

Summary and Outlook

The photophysical properties of this compound are unequivocally defined by its nitro substituents. The primary deactivation pathway for the excited state is an ultrafast (<1 ps) and highly efficient intersystem crossing from the S₁ (π,π*) state to the triplet manifold. This process completely quenches any potential fluorescence, rendering the molecule non-emissive in the traditional sense.

This defining characteristic is not a limitation but a crucial feature. The efficient population of a long-lived triplet state makes dnbpy and its metal complexes potential candidates for applications requiring triplet sensitization, such as photodynamic therapy or triplet-triplet annihilation upconversion. Furthermore, its strong electron-accepting nature in both the ground and excited states makes it an enduringly valuable ligand for constructing sophisticated photocatalytic and electron transfer systems. A thorough understanding of its non-radiative decay pathways is the essential foundation for innovation in these fields.

References

- 1. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2,2'-Bipyridine [webbook.nist.gov]

- 5. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Primary photochemistry of nitrated aromatic compounds: excited-state dynamics and NO· dissociation from 9-nitroanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Application of 4,4'-Dinitro-2,2'-bipyridine in the Synthesis of Advanced Transition Metal Complexes: A Guide for Researchers and Drug Development Professionals

In the dynamic landscape of inorganic chemistry and drug development, the meticulous selection of ligands is paramount to tailoring the photophysical and electrochemical properties of transition metal complexes. Among the vast array of bipyridyl ligands, 4,4'-dinitro-2,2'-bipyridine emerges as a molecule of significant interest. Its strong electron-withdrawing nitro groups profoundly influence the electronic structure of the resulting metal complexes, opening avenues for novel applications in catalysis, sensing, and, most notably, photodynamic therapy (PDT). This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and utilization of this compound as a ligand in the development of next-generation transition metal complexes.

Introduction: The Unique Electronic Profile of this compound

The derivatization of the 2,2'-bipyridine scaffold with electron-withdrawing or -donating groups at the 4,4'-positions is a well-established strategy for tuning the redox potentials of transition metal complexes. The introduction of the nitro groups in this compound significantly lowers the energy of the ligand's π* orbitals. This electronic perturbation has profound consequences for the resulting metal complexes, often leading to:

-

Altered Metal-to-Ligand Charge Transfer (MLCT) energies: The lower-lying π* orbitals of the dinitro-bipyridine ligand can facilitate MLCT transitions at lower energies, shifting the absorption spectra to longer wavelengths.

-

Modified Redox Potentials: The electron-withdrawing nature of the nitro groups makes the metal center more difficult to oxidize and easier to reduce.

-

Enhanced Photostability: In some cases, the presence of nitro groups can enhance the photostability of the complex.

These unique properties make this compound an attractive ligand for applications where precise control over the electronic characteristics of the metal complex is crucial.

PART 1: Synthesis and Characterization of this compound